Methyl 4-((2-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-3-yl)carbamoyl)benzoate
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Overview
Description
Methyl 4-((2-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-3-yl)carbamoyl)benzoate is a complex organic compound that features a unique combination of functional groups, including an oxadiazole ring, a thiophene ring, and a benzoate ester. This compound is of significant interest in the fields of medicinal chemistry and materials science due to its potential biological activities and versatile chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-((2-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-3-yl)carbamoyl)benzoate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the oxadiazole ring: This can be achieved through the cyclization of a suitable hydrazide with an appropriate carboxylic acid derivative under dehydrating conditions, such as using phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA).
Introduction of the thiophene ring: The oxadiazole intermediate is then reacted with a thiophene derivative, often through a coupling reaction facilitated by a palladium catalyst.
Formation of the carbamoyl linkage: The thiophene-oxadiazole intermediate is then treated with an isocyanate to form the carbamoyl linkage.
Esterification: Finally, the benzoic acid derivative is esterified with methanol in the presence of an acid catalyst to form the methyl ester.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve the use of continuous flow reactors and automated synthesis equipment to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-((2-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-3-yl)carbamoyl)benzoate can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide (H₂O₂), m-chloroperbenzoic acid (m-CPBA)
Reducing agents: Lithium aluminum hydride (LiAlH₄)
Catalysts: Palladium catalysts for coupling reactions
Dehydrating agents: Phosphorus oxychloride (POCl₃), polyphosphoric acid (PPA)
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Amines
Substitution: Amides, alcohols
Scientific Research Applications
Methyl 4-((2-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-3-yl)carbamoyl)benzoate has a wide range of applications in scientific research:
Medicinal Chemistry: This compound is investigated for its potential as an anti-infective agent, with activities against bacteria, viruses, and fungi.
Materials Science: The unique electronic properties of the oxadiazole and thiophene rings make this compound a candidate for use in organic electronics and photovoltaic devices.
Biological Studies: It is used in studies exploring its interactions with various biological targets, including enzymes and receptors.
Industrial Applications: The compound’s stability and reactivity make it useful in the synthesis of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of methyl 4-((2-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-3-yl)carbamoyl)benzoate involves its interaction with specific molecular targets:
Enzyme Inhibition: The oxadiazole ring can inhibit enzymes such as carbonic anhydrase and histone deacetylase (HDAC), affecting cellular processes like proliferation and differentiation.
Receptor Binding: The compound can bind to receptors such as peroxisome proliferator-activated receptors (PPARs), modulating metabolic pathways.
Pathway Modulation: It can interfere with signaling pathways, including the NF-kB signaling pathway, which is involved in inflammation and immune responses.
Comparison with Similar Compounds
Methyl 4-((2-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-3-yl)carbamoyl)benzoate can be compared with other similar compounds:
1,2,4-Oxadiazole Derivatives: These compounds share the oxadiazole ring and exhibit similar biological activities, such as anti-infective and anticancer properties.
Thiophene Derivatives: Compounds with thiophene rings are known for their electronic properties and are used in organic electronics.
Benzoate Esters: These compounds are commonly used in pharmaceuticals and as intermediates in organic synthesis.
List of Similar Compounds
1,2,4-Oxadiazole Derivatives: 3-aryl-1,2,4-oxadiazoles, 5-substituted-1,2,4-oxadiazoles
Thiophene Derivatives: 2,5-dimethylthiophene, 3-methylthiophene
Benzoate Esters: Methyl benzoate, ethyl benzoate
Properties
IUPAC Name |
methyl 4-[[2-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-3-yl]carbamoyl]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O4S/c1-9-17-15(23-19-9)13-12(7-8-24-13)18-14(20)10-3-5-11(6-4-10)16(21)22-2/h3-8H,1-2H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XKJQXABKAWRVCR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)C2=C(C=CS2)NC(=O)C3=CC=C(C=C3)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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